molecular formula C12H18OS B7993364 2-[(n-Pentyloxy)methyl]thiophenol

2-[(n-Pentyloxy)methyl]thiophenol

Cat. No.: B7993364
M. Wt: 210.34 g/mol
InChI Key: WQADWYQPIFJDIV-UHFFFAOYSA-N
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Description

2-[(n-Pentyloxy)methyl]thiophenol is an organic compound with the molecular formula C12H18OS It features a thiophenol group substituted with a pentyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(n-Pentyloxy)methyl]thiophenol typically involves the reaction of thiophenol with a pentyloxy methyl halide under basic conditions. A common method includes the use of potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the thiophenol attacks the halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(n-Pentyloxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The pentyloxy methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

2-[(n-Pentyloxy)methyl]thiophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-[(n-Pentyloxy)methyl]thiophenol involves its interaction with various molecular targets. The thiophenol group can form strong interactions with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the pentyloxy methyl group can enhance the compound’s solubility and reactivity, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound without the pentyloxy methyl group.

    2-Methylthiophenol: A similar compound with a methyl group instead of a pentyloxy methyl group.

    2-Ethylthiophenol: Another analog with an ethyl group.

Uniqueness

2-[(n-Pentyloxy)methyl]thiophenol is unique due to the presence of the pentyloxy methyl group, which imparts distinct chemical properties and reactivity. This substitution can influence the compound’s solubility, stability, and overall reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(pentoxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-2-3-6-9-13-10-11-7-4-5-8-12(11)14/h4-5,7-8,14H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQADWYQPIFJDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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